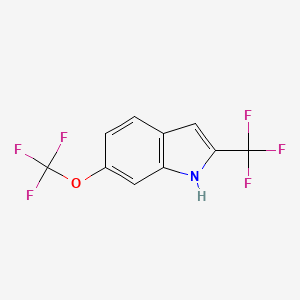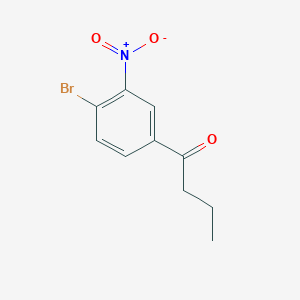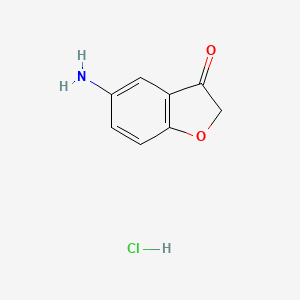
(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C11H18N4·2HCl It is a derivative of piperazine and pyridine, which are both important heterocyclic compounds in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactions: Conducting the reactions in large reactors with controlled temperature and pressure.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyridine moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO in an organic solvent.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Aldehydes and ketones.
Reduction: Primary and secondary amines.
Substitution: Substituted piperazine or pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine dihydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine: A closely related compound with similar chemical properties.
(4-Methylpiperazin-1-yl)methyl-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine: Another derivative with a different substitution pattern.
Uniqueness
(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine dihydrochloride is unique due to its specific combination of piperazine and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-14-5-7-15(8-6-14)11-10(9-12)3-2-4-13-11;;/h2-4H,5-9,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPBLQDSTKGYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[[(3,4-dimethoxyphenyl)methylamino]methyl]benzoate;hydrochloride](/img/structure/B8199168.png)
![acetic acid;1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B8199170.png)
![3-(4-fluorophenyl)-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B8199178.png)
![3-[(2-methoxyphenyl)methyl]-5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B8199186.png)

![2-[2-(1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole;hydrochloride](/img/structure/B8199211.png)




![tert-Butyl 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B8199250.png)

